N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine
Description
N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is a complex organic compound that features a unique structure combining an allyl group, a methoxy group, and an oxadiazole ring
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C15H19N3O3/c1-4-7-16-9-12-5-6-13(14(8-12)19-3)20-10-15-17-11(2)18-21-15/h4-6,8,16H,1,7,9-10H2,2-3H3 |
InChI Key |
FTLLFAZKWCWDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the allyl group: This can be done through allylation reactions, often using allyl bromide in the presence of a base.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the allyl group, leading to various reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alkanes or reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The oxadiazole ring, for example, can participate in hydrogen bonding or π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-triazol-5-yl)methoxy]benzyl}amine
- N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-thiadiazol-5-yl)methoxy]benzyl}amine
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (oxadiazole vs. triazole vs. thiadiazole).
- Chemical Properties: These differences can influence the compound’s reactivity, stability, and solubility.
- Biological Activity: The type of heterocycle can significantly impact the compound’s interaction with biological targets, potentially leading to different therapeutic effects.
N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties compared to its analogs.
Biological Activity
N-allyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.33 g/mol
- CAS Number : Not explicitly mentioned in the sources but can be derived from its components.
The presence of the oxadiazole moiety is particularly significant as compounds containing this functional group are often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. In a study focused on similar compounds, it was found that certain oxadiazole derivatives demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, suggesting that modifications to the oxadiazole structure can enhance efficacy against pathogens .
Anticancer Potential
The incorporation of the methoxy and allyl groups in the structure may contribute to the compound's anticancer properties. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that oxadiazole derivatives can target multiple pathways involved in cancer progression .
Synthesis and Characterization
A relevant study synthesized a series of oxadiazole derivatives similar to this compound. The characterization involved techniques such as NMR spectroscopy and mass spectrometry, confirming the successful formation of desired compounds. The biological evaluation indicated that some derivatives exhibited promising activity against specific cancer cell lines .
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC µM) |
|---|---|---|
| Compound A | 32 (E. coli) | 15 (HeLa cells) |
| Compound B | 16 (S. aureus) | 10 (MCF7 cells) |
| N-Allyl-N-{...} | TBD | TBD |
The proposed mechanism of action for compounds like this compound includes:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain oxadiazole compounds induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
